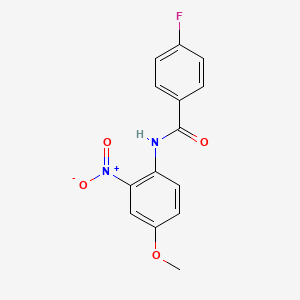

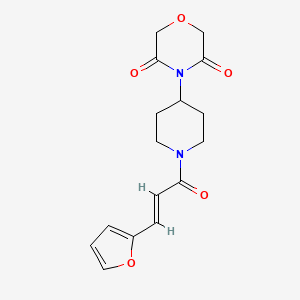

![molecular formula C19H14N2O5S2 B3017476 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide CAS No. 683247-54-3](/img/structure/B3017476.png)

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .

Molecular Structure Analysis

The molecular structure of your compound would likely be determined by techniques such as NMR spectroscopy, as is common for other benzo[d]thiazol-2(3H)-one derivatives .Chemical Reactions Analysis

The chemical reactions involving your compound would depend on its specific structure and functional groups. Benzo[d]thiazol-2(3H)-one derivatives can participate in various reactions due to the presence of the thiazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. These properties could include melting point, boiling point, density, and solubility .Aplicaciones Científicas De Investigación

Chemosensors for Cyanide Anions

- Compounds similar to the target molecule have been used as chemosensors for cyanide anions, showing a color change upon interaction with these ions. This is valuable for environmental monitoring and chemical detection (Wang et al., 2015).

Antimicrobial Activity

- Derivatives of the compound have shown significant antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents (Raval et al., 2012).

Antiproliferative Agents

- Some derivatives have been synthesized and screened for cytotoxic activity against human cell lines, indicating potential application in cancer research and therapy (Abd El-Gilil, 2019).

Antioxidant and Antibacterial Agents

- These compounds have been evaluated for their antioxidant activity and antibacterial potential, showing promise as leads for further investigation in these areas (Gadhave et al., 2022).

Adenosine Receptor Ligands

- Chromone–thiazole hybrids have been designed as potential ligands for human adenosine receptors, suggesting a role in therapeutic applications (Cagide et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds have shown cytotoxic activity against human cancer cell lines such as mcf-7 and hela . They have also demonstrated antibacterial activity against different bacteria . Therefore, it’s plausible that this compound may also target similar cellular structures or enzymes.

Mode of Action

Compounds with similar structures have been found to exhibit good cytotoxicity against tested cell lines . This suggests that the compound may interact with its targets, leading to changes in cellular function that result in cell death.

Biochemical Pathways

Given its potential cytotoxic and antibacterial activities , it’s likely that the compound interferes with essential biochemical pathways in cancer cells or bacteria, leading to their death.

Result of Action

The result of the compound’s action is likely to be cell death, given its potential cytotoxic and antibacterial activities . In cancer cells, this could manifest as inhibited growth or proliferation. In bacteria, the compound’s action could result in inhibited growth or outright killing of the bacteria.

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5S2/c1-21-14-8-7-11(28(2,24)25)9-16(14)27-19(21)20-18(23)13-10-26-15-6-4-3-5-12(15)17(13)22/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPMUXIBFTWGGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenyl-2-thieno[2,3-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3017394.png)

![6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B3017395.png)

![N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3017396.png)

![5-Methyl-4-phenyl-2-[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]-1H-imidazole](/img/structure/B3017397.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3017398.png)

![5-[[(6-Fluoropyridine-2-carbonyl)amino]methyl]-N-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3017401.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone](/img/structure/B3017411.png)